molecular formula C11H16O2Si B11895260 [Dimethyl(phenyl)silyl]methyl acetate CAS No. 5584-87-2

[Dimethyl(phenyl)silyl]methyl acetate

Katalognummer: B11895260
CAS-Nummer: 5584-87-2
Molekulargewicht: 208.33 g/mol
InChI-Schlüssel: MVMAGLVRGOJDNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Dimethyl(phenyl)silyl]methyl acetate is an organosilicon compound with the molecular formula C11H16O2Si. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silyl group attached to a methyl acetate moiety, which imparts distinct reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Dimethyl(phenyl)silyl]methyl acetate typically involves the reaction of dimethylphenylsilane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:

C6H5Si(CH3)2H+(CH3CO)2OC6H5Si(CH3)2OCOCH3+CH3COOH\text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{H} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{OCOCH}_3 + \text{CH}_3\text{COOH} C6​H5​Si(CH3​)2​H+(CH3​CO)2​O→C6​H5​Si(CH3​)2​OCOCH3​+CH3​COOH

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

[Dimethyl(phenyl)silyl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted silyl compounds.

Wissenschaftliche Forschungsanwendungen

[Dimethyl(phenyl)silyl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty polymers and coatings.

Wirkmechanismus

The mechanism of action of [Dimethyl(phenyl)silyl]methyl acetate involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The acetate moiety can undergo hydrolysis to release acetic acid, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl(phenyl)silyl acetate
  • Dimethylphenylsilane
  • Phenyltrimethylsilane

Uniqueness

[Dimethyl(phenyl)silyl]methyl acetate is unique due to its combination of a silyl group and an acetate moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in various applications where both silicon and acetate functionalities are required.

Eigenschaften

CAS-Nummer

5584-87-2

Molekularformel

C11H16O2Si

Molekulargewicht

208.33 g/mol

IUPAC-Name

[dimethyl(phenyl)silyl]methyl acetate

InChI

InChI=1S/C11H16O2Si/c1-10(12)13-9-14(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI-Schlüssel

MVMAGLVRGOJDNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC[Si](C)(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.